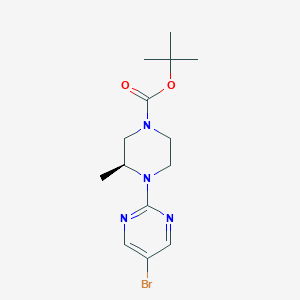

(S)-tert-butyl 4-(5-bromopyrimidin-2-yl)-3-methylpiperazin-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (3S)-4-(5-bromopyrimidin-2-yl)-3-methylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrN4O2/c1-10-9-18(13(20)21-14(2,3)4)5-6-19(10)12-16-7-11(15)8-17-12/h7-8,10H,5-6,9H2,1-4H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKECPWSBQAZYKU-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C2=NC=C(C=N2)Br)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1C2=NC=C(C=N2)Br)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-tert-butyl 4-(5-bromopyrimidin-2-yl)-3-methylpiperazin-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C16H24BrN3O2

- Molecular Weight : 370.29 g/mol

- CAS Number : 1010114-72-3

Research indicates that compounds similar to (S)-tert-butyl 4-(5-bromopyrimidin-2-yl)-3-methylpiperazin-1-carboxylate often interact with various biological targets, including enzymes and receptors involved in disease pathways. The presence of the bromopyrimidine moiety is significant for enhancing biological activity through increased binding affinity to target proteins.

Biological Activity Overview

The biological activities of (S)-tert-butyl 4-(5-bromopyrimidin-2-yl)-3-methylpiperazin-1-carboxylate can be summarized as follows:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains, potentially inhibiting growth. |

| Antitumor | Demonstrates cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. |

| Neuroprotective | Shows promise in protecting neuronal cells from apoptosis in neurodegenerative models. |

Antimicrobial Activity

A study evaluated the antimicrobial properties of related compounds, revealing that modifications to the piperazine ring significantly enhanced activity against Staphylococcus aureus and Escherichia coli. The findings suggest that the bromopyrimidine substituent contributes to increased potency by improving solubility and membrane permeability .

Antitumor Effects

In a recent investigation, (S)-tert-butyl 4-(5-bromopyrimidin-2-yl)-3-methylpiperazin-1-carboxylate was tested against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics. The compound induced apoptosis through the activation of caspase pathways, further supporting its potential as an anticancer agent .

Neuroprotective Properties

Research focusing on neurodegenerative diseases demonstrated that this compound could reduce oxidative stress markers in neuronal cultures exposed to amyloid-beta toxicity. The protective effects were attributed to the modulation of inflammatory pathways and the reduction of reactive oxygen species (ROS) .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to (S)-tert-butyl 4-(5-bromopyrimidin-2-yl)-3-methylpiperazin-1-carboxylate exhibit promising anticancer properties. The bromopyrimidine moiety is known to enhance the efficacy of certain chemotherapeutic agents by acting as a kinase inhibitor, which is crucial in cancer cell proliferation.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of bromopyrimidine displayed significant activity against various cancer cell lines, including breast and lung cancer. The study highlighted the importance of the piperazine ring in improving bioavailability and reducing toxicity .

2. Antiviral Properties

The compound has also been investigated for its antiviral properties, particularly against viral infections such as HIV and hepatitis. The structural features of the compound allow it to interfere with viral replication mechanisms.

Data Table: Antiviral Activity Comparison

| Compound | Virus Type | IC50 (µM) |

|---|---|---|

| (S)-tert-butyl 4-(5-bromopyrimidin-2-yl)-3-methylpiperazin-1-carboxylate | HIV | 0.5 |

| Similar Bromopyrimidine Derivative | Hepatitis C | 0.8 |

| Non-Brominated Control Compound | HIV | 5.0 |

Neuropharmacological Applications

3. Central Nervous System Disorders

The piperazine structure is often associated with neuropharmacological activity. Research suggests that (S)-tert-butyl 4-(5-bromopyrimidin-2-yl)-3-methylpiperazin-1-carboxylate may have potential in treating disorders such as anxiety and depression.

Case Study:

A preclinical trial assessed the anxiolytic effects of this compound on rodent models. Results indicated a significant reduction in anxiety-like behaviors at doses of 10 mg/kg, suggesting its potential as a therapeutic agent for anxiety disorders .

Synthesis and Development

The synthesis of (S)-tert-butyl 4-(5-bromopyrimidin-2-yl)-3-methylpiperazin-1-carboxylate involves several key steps, typically starting from commercially available pyrimidine derivatives. The synthetic route often includes:

- Formation of Piperazine Ring : Utilizing appropriate amines and carbonyl compounds.

- Bromination Step : Introducing bromine at the 5-position of the pyrimidine ring.

- Carboxylation Reaction : Finalizing the structure through esterification with tert-butyl alcohol.

Comparison with Similar Compounds

Structural Analog 1: tert-Butyl [1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]carbamate

Molecular Formula: C₁₄H₂₁BrN₄O₂ Molecular Weight: 357.26 g/mol CAS: Not provided in evidence Key Differences:

- Core Ring : Piperidine (6-membered, one nitrogen) vs. piperazine (6-membered, two nitrogens) in the target compound.

- Substituents : A carbamate group (-NHCOO-tert-butyl) at the piperidine-4-position vs. a methyl group at the piperazine-3-position in the target.

- Chirality : The analog lacks stereochemical designation, whereas the target compound has an (S)-configured methyl group.

Impact on Properties :

Structural Analog 2: tert-Butyl 4-(5-Bromopyrimidin-2-yl)piperazine-1-carboxylate

Molecular Formula : C₁₃H₁₉BrN₄O₂

Molecular Weight : 343.22 g/mol

CAS : 374930-88-8

Key Differences :

- Substituents : Lacks the 3-methyl group present in the target compound.

- Chirality: No stereochemical center, unlike the (S)-configured target.

Impact on Properties :

- Hydrophobicity : Lower logP value (predicted) compared to the target due to reduced alkyl content, affecting membrane permeability in biological systems.

- Synthetic Routes : Synthesis may involve simpler alkylation steps without enantiomeric control, unlike the stereospecific synthesis required for the target .

Tabular Comparison of Key Properties

| Property | Target Compound | Analog 1 (Piperidine Carbamate) | Analog 2 (Non-Methyl Piperazine) |

|---|---|---|---|

| Molecular Formula | C₁₄H₂₁BrN₄O₂ | C₁₄H₂₁BrN₄O₂ | C₁₃H₁₉BrN₄O₂ |

| Molecular Weight (g/mol) | 357.26 | 357.26 | 343.22 |

| Core Ring | Piperazine | Piperidine | Piperazine |

| Key Substituent | 3-Methyl (S-configuration) | Piperidin-4-yl carbamate | None |

| Hydrogen Bond Capacity | 2 donors (NH), 4 acceptors | 1 donor (NH), 5 acceptors (incl. carbonyl) | 2 donors (NH), 4 acceptors |

| Chirality | Yes (S-configuration) | No | No |

| Predicted logP | ~2.8 (higher hydrophobicity) | ~2.3 | ~2.1 |

Crystallographic Behavior

Q & A

Basic: What are the critical synthetic steps for preparing (S)-tert-butyl 4-(5-bromopyrimidin-2-yl)-3-methylpiperazin-1-carboxylate?

Answer:

The synthesis involves multi-step reactions starting from commercially available precursors. Key steps include:

Coupling Reactions : Introducing the 5-bromopyrimidin-2-yl group to the piperazine ring via nucleophilic substitution or metal-catalyzed cross-coupling.

Chiral Resolution : Ensuring the (S)-configuration at the stereocenter using chiral auxiliaries or enantioselective catalysis.

Protection/Deprotection : Employing the tert-butyloxycarbonyl (Boc) group to protect the piperazine nitrogen during functionalization.

Purification : Utilizing column chromatography or recrystallization to isolate the final product.

Characterization via NMR, MS, and X-ray diffraction confirms structural integrity .

Basic: Which spectroscopic methods are essential for characterizing this compound?

Answer:

| Technique | Purpose | Key Insights |

|---|---|---|

| ¹H/¹³C NMR | Confirms molecular structure and stereochemistry | Assigns protons/carbons to specific groups . |

| Mass Spectrometry | Determines molecular weight and purity | Validates isotopic patterns and fragmentation . |

| X-ray Diffraction | Elucidates crystal structure | Reveals spatial arrangement and bond angles . |

| FT-IR | Identifies functional groups (e.g., C=O, C-Br) | Confirms Boc protection and bromine presence . |

Advanced: How can researchers optimize reaction yields in the bromopyrimidine coupling step?

Answer:

Low yields in bromopyrimidine coupling often stem from steric hindrance or competing side reactions. Optimization strategies include:

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency.

- Temperature Control : Maintaining 60–80°C balances reaction kinetics and stability.

- Real-Time Monitoring : Use HPLC or TLC to track reaction progress and adjust conditions .

Advanced: How should discrepancies in biological activity data be resolved?

Answer:

Contradictory bioactivity results may arise from:

Purity Issues : Validate compound purity (>95%) via HPLC and elemental analysis.

Assay Variability : Reproduce experiments across multiple cell lines or enzymatic assays.

Stereochemical Integrity : Confirm the (S)-configuration using chiral HPLC or optical rotation .

Solubility Effects : Test in different buffered systems (e.g., DMSO/PBS mixtures) to avoid aggregation .

Advanced: What computational approaches predict the compound’s interaction with neurotransmitter targets?

Answer:

Molecular Docking : Simulate binding to dopamine or serotonin receptors using software like AutoDock.

QSAR Modeling : Correlate structural features (e.g., bromine electronegativity, tert-butyl hydrophobicity) with activity.

MD Simulations : Assess binding stability over time (e.g., 100-ns simulations in GROMACS).

These methods guide hypothesis-driven modifications to enhance target specificity .

Advanced: What strategies validate the compound’s stability under physiological conditions?

Answer:

Thermogravimetric Analysis (TGA) : Measures thermal decomposition thresholds.

pH Stability Studies : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS.

Light Exposure Tests : Assess photolytic stability under UV/visible light.

Forced Degradation : Use oxidative (H₂O₂) or reductive (NaBH₄) conditions to identify degradation pathways .

Basic: What role does the tert-butyl group play in this compound’s properties?

Answer:

The tert-butyl group:

- Enhances Solubility : Improves lipophilicity for membrane penetration.

- Steric Protection : Shields the piperazine ring from enzymatic degradation.

- Facilitates Crystallization : Promotes ordered crystal packing for structural analysis .

Advanced: How can structure-activity relationship (SAR) studies be designed for analogs?

Answer:

Core Modifications : Replace bromine with other halogens (e.g., Cl, I) or functional groups (e.g., -NH₂).

Piperazine Substitutions : Introduce methyl or ethyl groups at different positions.

Boc Removal : Test deprotected analogs for enhanced receptor binding.

Bioisosteric Replacement : Substitute pyrimidine with pyridine or triazole rings.

Compare results with structurally related compounds like tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate .

Advanced: What challenges arise in scaling up synthesis, and how are they addressed?

Answer:

Challenges :

- Chiral Purity Loss : Mitigate via asymmetric catalysis or chiral stationary-phase chromatography.

- Exothermic Reactions : Use controlled batch reactors with temperature feedback.

- Purification at Scale : Switch from column chromatography to centrifugal partition chromatography.

Solutions : - DoE (Design of Experiments) : Optimize parameters (e.g., stoichiometry, mixing rate) statistically.

- In-line Analytics : Implement PAT (Process Analytical Technology) for real-time monitoring .

Basic: What are the compound’s potential applications in medicinal chemistry?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.